molecular formula C19H12N6O2 B12807429 8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione CAS No. 84996-82-7

8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione

Cat. No.: B12807429
CAS No.: 84996-82-7
M. Wt: 356.3 g/mol
InChI Key: VMNIDIPUQIDOEY-UHFFFAOYSA-N
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Description

“8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” typically involves multi-step organic reactions. Common starting materials might include aromatic amines and diketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could convert the imino group to an amine group.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Medicine

The compound might exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Azulene Derivatives: Compounds with similar azulene structures.

    Imino Compounds: Molecules containing imino groups.

    Diphenyl Compounds: Compounds with diphenyl groups.

Uniqueness

What sets “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” apart is its unique combination of functional groups and ring structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

84996-82-7

Molecular Formula

C19H12N6O2

Molecular Weight

356.3 g/mol

IUPAC Name

11-imino-6,10-diphenyl-2,4,6,8,10-pentazatricyclo[5.4.1.04,12]dodeca-1(12),2,7-triene-5,9-dione

InChI

InChI=1S/C19H12N6O2/c20-16-14-15-17(22-18(26)24(16)12-7-3-1-4-8-12)25(13-9-5-2-6-10-13)19(27)23(15)11-21-14/h1-11,20H

InChI Key

VMNIDIPUQIDOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=N)C3=C4C(=NC2=O)N(C(=O)N4C=N3)C5=CC=CC=C5

Origin of Product

United States

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